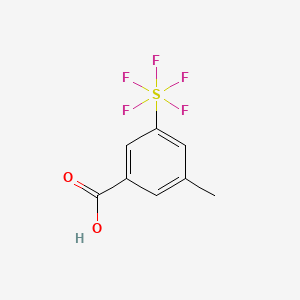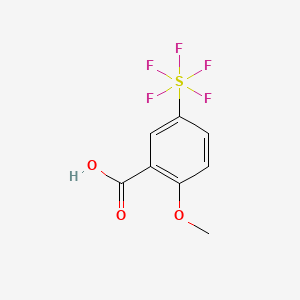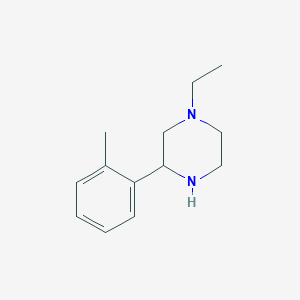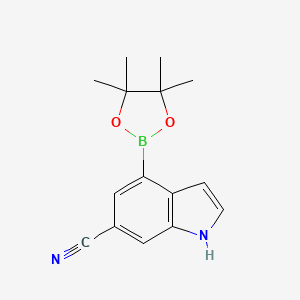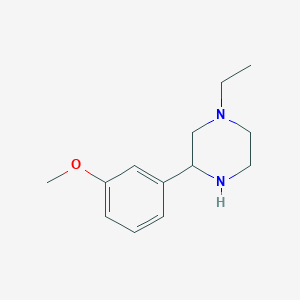![molecular formula C13H15ClF3NO3 B1456339 Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-74-4](/img/structure/B1456339.png)
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
説明
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has seen significant advances. For instance, a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported . This transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .Molecular Structure Analysis
Trifluoromethyl groups are often incorporated into organic motifs, with transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Chemical Reactions Analysis
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials. An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .Physical And Chemical Properties Analysis
Trifluoromethyl compounds are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals have been studied by quantum-chemical methods .科学的研究の応用
Synthesis and Chemical Properties
Research has been conducted on the synthesis of related compounds, highlighting methods that could be applicable to Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride. For instance, the study of UV-irradiation of methyl 2-pyridinecarboxylate in methanol explores methylation and methoxylation processes, which could be relevant for modifying the pyrrolidinecarboxylate structure under similar conditions (Sugiyama et al., 1981). Furthermore, the development of novel poly(ether imide ester)s from related pyridine compounds showcases the potential for creating high-performance materials from pyridinecarboxylate derivatives (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Catalysis and Synthesis Applications
The compound's structural motifs suggest utility in catalysis and synthesis applications. Research on phosphine-catalyzed annulation using related structures demonstrates the potential for constructing complex molecules, such as tetrahydropyridines, which are valuable in medicinal chemistry and organic synthesis (Zhu et al., 2003). Additionally, studies on Schiff bases involving pyridine and phenol components indicate the role of such structures in corrosion inhibition, suggesting applications in materials science and engineering (Hegazy et al., 2012).
Material Science and Polymer Research
The trifluoromethyl and pyrrolidine components of the compound are of interest in the development of advanced materials. For instance, synthesis of lipophilic pyridinone derivatives shows the potential for creating chelating agents and materials with specific metal-binding properties, relevant in environmental and biomedical applications (Liu et al., 1995).
作用機序
将来の方向性
The field of trifluoromethylation reactions has seen enormous growth in the last decade, and it’s expected to continue to develop, enriching the community towards further improvements in the field of trifluoromethylation reactions . This will likely lead to the development of new pharmaceutical and agrochemical drugs .
特性
IUPAC Name |
methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3.ClH/c1-19-12(18)10-6-8(7-17-10)20-11-5-3-2-4-9(11)13(14,15)16;/h2-5,8,10,17H,6-7H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRMYCHLNBQNO-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



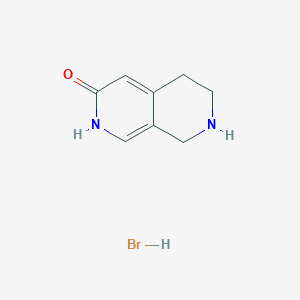
![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)

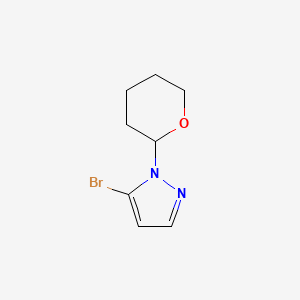

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B1456264.png)
